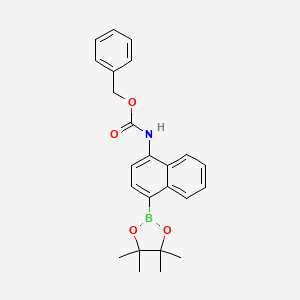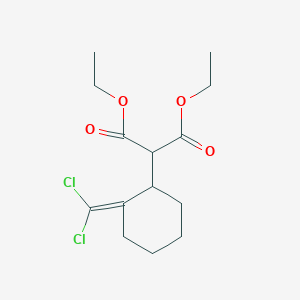
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate (DCM) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a faint odor and is soluble in organic solvents. DCM is a versatile compound that can be used as a reagent, solvent, or catalyst in laboratory experiments. It has been used for synthesis of other compounds, for example, in the synthesis of heterocyclic compounds, as well as in research on biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Exciplex Formation in Polymer Matrices
- Yuan et al. (1989) synthesized a bichromophoric compound similar to Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate, observing exciplex formation in both fluid media and a polymer matrix. They noted that the exciplex fluorescence intensity in the polymer matrix was strongly dependent on the concentration, indicating intermolecular exciplex formation (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).
Rapid Synthesis for Biological Activities
- Valle et al. (2018) discussed a rapid room temperature liquid phase synthesis method for a related compound, highlighting its role as a precursor in synthesizing quinoline derivatives with various biological activities (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Use in Cyclocondensation Reactions
- Stadlbauer et al. (2001) described the use of malonates like Diethyl malonates in cyclocondensation with 1,3-dinucleophiles to produce six-membered heterocycles, indicating potential applications in synthetic chemistry (Stadlbauer, Badawey, Hojas, Roschger, & Kappe, 2001).
Synthesis of Water-Soluble Carboxylic Acids
- Xiong et al. (2018) explored synthesizing Diethyl 2-(2-chloronicotinoyl)malonate, a water-soluble carboxylic acid and an important intermediate for small molecule anticancer drugs (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).
Asymmetric Acetylation in Synthesis
- Egri et al. (1997) investigated asymmetric enzymatic acetylation of derivatives of Diethyl malonate, showcasing its application in stereoselective synthesis (Egri, Fogassy, Novák, & Poppe, 1997).
Reaction with Diethyl Malonate
- Voronkova et al. (2011) studied the reactions of 2-diaminomethylidenecyclohexane-1,3-diones with Diethyl malonate, forming compounds with potential applications in medicinal chemistry (Voronkova, Komkov, Shashkov, & Dorokhov, 2011).
Synthesis of Novel Electron Donors
- Guo et al. (2012) synthesized a series of electron donors using Diethyl malonate, with applications in catalysis and material science (Guo, Hu, & Chen, 2012).
Eigenschaften
IUPAC Name |
diethyl 2-[2-(dichloromethylidene)cyclohexyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2O4/c1-3-19-13(17)11(14(18)20-4-2)9-7-5-6-8-10(9)12(15)16/h9,11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAWDALMLDLLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1=C(Cl)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2412590.png)
![2-Oxaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2412591.png)
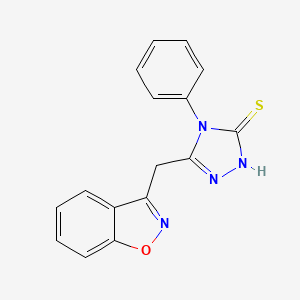
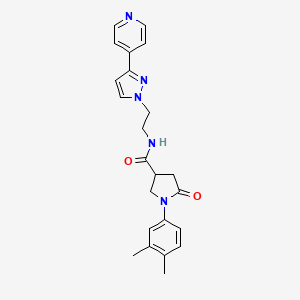
![N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412597.png)
![N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412598.png)
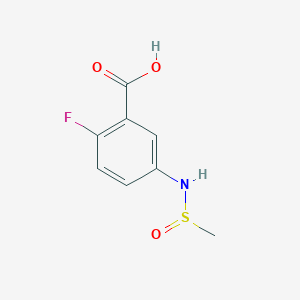
![1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride](/img/structure/B2412600.png)
![9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412602.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2412605.png)
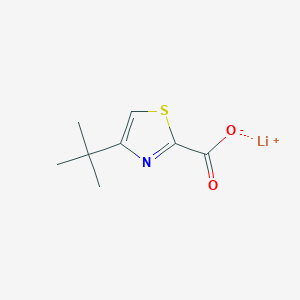
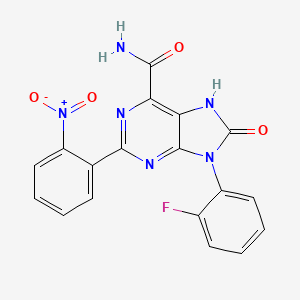
![N-{4-[(2-methoxyphenyl)amino]phenyl}-2-sulfanylpyridine-3-carboxamide](/img/structure/B2412612.png)
